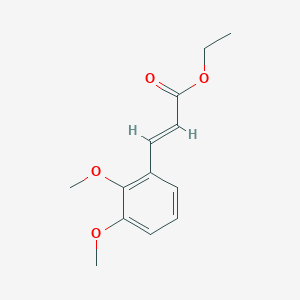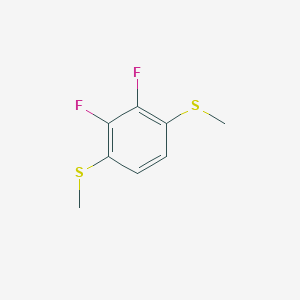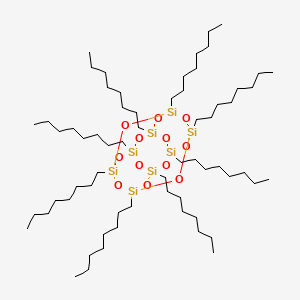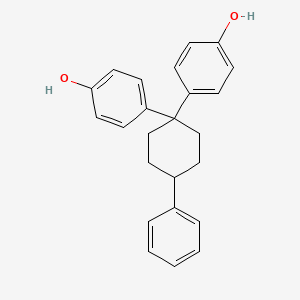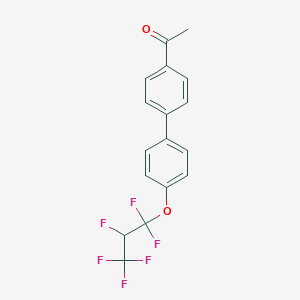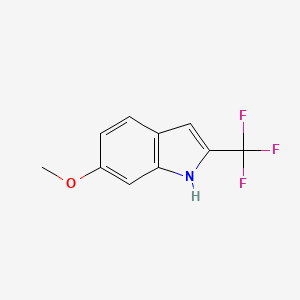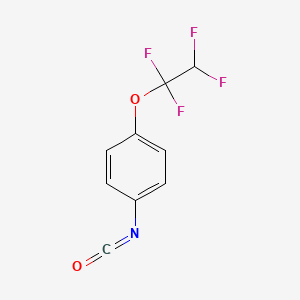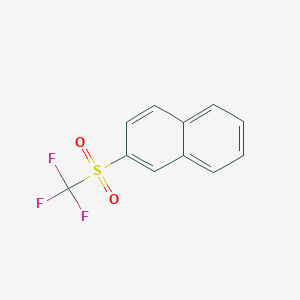
1-Allyl-3,5-bis(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-3,5-bis(trifluoromethyl)benzene, commonly known as ATFMB, is a fluorinated aromatic compound with a wide range of applications in chemical synthesis and scientific research. It is a colorless liquid with a boiling point of 121°C and a molecular weight of 208.1 g/mol. ATFMB is synthesized by the reaction of 1-allyl-3,5-dichlorobenzene with trifluoromethanesulfonic acid in aqueous solution. ATFMB has been used as a solvent, a reagent, and a building block in organic synthesis, and has been studied for its potential use as a pharmaceutical, food additive, and in other applications.
Scientific Research Applications
ATFMB has been used in a variety of scientific research applications, including as a solvent in organic synthesis, a reagent in the synthesis of organic compounds, and a building block in the development of pharmaceuticals. ATFMB has also been used as a catalyst in the synthesis of polymers and as a stabilizing agent in the synthesis of polymers. ATFMB has also been studied as a potential food additive and as a potential pharmaceutical.
Mechanism of Action
ATFMB has been studied for its potential use as a pharmaceutical. The mechanism of action of ATFMB is not fully understood, but it is believed to act as an anti-inflammatory and anti-oxidant agent. It is thought to act by inhibiting the production of pro-inflammatory cytokines and by scavenging free radicals. It is also believed to have anti-tumor activity by inducing cell death and inhibiting cell proliferation.
Biochemical and Physiological Effects
ATFMB has been studied for its potential use as a pharmaceutical. Its biochemical and physiological effects have been studied in animal models. It has been found to have anti-inflammatory, anti-oxidant, and anti-tumor activity. It has also been found to have anti-microbial activity and to reduce the levels of cholesterol and triglycerides in the blood.
Advantages and Limitations for Lab Experiments
ATFMB has several advantages as a reagent in laboratory experiments. It is relatively inexpensive and easy to obtain, and can be used in a variety of reactions. It is also a relatively stable compound and is not prone to decomposition. However, it is not soluble in water and can be toxic if inhaled or ingested.
Future Directions
There are several potential future directions for the use of ATFMB. It could be used as a reagent in the synthesis of pharmaceuticals and other organic compounds. It could also be studied for its potential use as a food additive or as an additive in cosmetics and other products. Additionally, its potential biological effects could be further studied to better understand its mechanism of action and its potential therapeutic effects. Finally, it could be studied for its potential use as a stabilizing agent in the synthesis of polymers.
Synthesis Methods
ATFMB is synthesized by the reaction of 1-allyl-3,5-dichlorobenzene with trifluoromethanesulfonic acid (TFSA) in aqueous solution. The reaction is carried out in an aqueous medium at a temperature of 80°C for 6 hours. The product is then isolated by vacuum distillation and purified by column chromatography.
properties
IUPAC Name |
1-prop-2-enyl-3,5-bis(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F6/c1-2-3-7-4-8(10(12,13)14)6-9(5-7)11(15,16)17/h2,4-6H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCDULLDZOZAAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(trifluoromethyl)-5-allylbenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

